Histidinamide, D-

Description

BenchChem offers high-quality Histidinamide, D- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Histidinamide, D- including the price, delivery time, and more detailed information at info@benchchem.com.

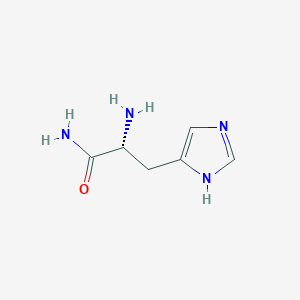

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(1H-imidazol-5-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c7-5(6(8)11)1-4-2-9-3-10-4/h2-3,5H,1,7H2,(H2,8,11)(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMQVDUMUMBTAV-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891787-99-8 | |

| Record name | Histidinamide, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891787998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HISTIDINAMIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K00MEB6427 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Reactivity of D-Histidinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-histidinamide, the amide derivative of the non-proteinogenic amino acid D-histidine, is a valuable chiral building block in synthetic organic chemistry and drug development. Its unique structural features, including a primary amine, a carboxamide, and a reactive imidazole side chain, impart a diverse range of chemical reactivity. This guide provides a comprehensive overview of the synthesis of D-histidinamide and its chemical behavior, with a focus on experimental protocols and quantitative data to aid researchers in its practical application.

Synthesis of D-Histidinamide

The synthesis of D-histidinamide typically commences from its enantiomeric precursor, D-histidine. The primary transformation involves the conversion of the carboxylic acid functionality into a primary amide. Two predominant synthetic strategies are employed: the amidation of D-histidine methyl ester and the coupling of N-protected D-histidine with an ammonia source.

Synthesis via Amidation of D-Histidine Methyl Ester

This two-step approach first involves the esterification of D-histidine to its methyl ester, followed by amidation with ammonia.

Step 1: Esterification of D-Histidine

The esterification of D-histidine is commonly achieved by reacting it with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl).

Experimental Protocol: Synthesis of D-Histidine Methyl Ester Dihydrochloride

-

To a suspension of D-histidine (1.0 eq) in anhydrous methanol (10-15 mL per gram of D-histidine), cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude D-histidine methyl ester dihydrochloride as a solid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Step 2: Amidation of D-Histidine Methyl Ester

The resulting D-histidine methyl ester is then treated with a source of ammonia, typically a saturated solution of ammonia in methanol, to form D-histidinamide.

Experimental Protocol: Synthesis of D-Histidinamide from D-Histidine Methyl Ester

-

Dissolve D-histidine methyl ester dihydrochloride (1.0 eq) in a saturated solution of ammonia in methanol.

-

Stir the solution in a sealed pressure vessel at room temperature for 24-48 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, evaporate the solvent under reduced pressure to yield the crude D-histidinamide.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Synthesis via Coupling of N-Protected D-Histidine

This route involves the protection of the α-amino group of D-histidine, typically with a tert-butyloxycarbonyl (Boc) group, followed by activation of the carboxylic acid and subsequent reaction with ammonia. The final step is the deprotection of the Boc group.

Step 1: N-Boc Protection of D-Histidine

The α-amino group of D-histidine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of N-α-Boc-D-histidine

-

Dissolve D-histidine (1.0 eq) in a mixture of dioxane and water (1:1).

-

Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the solution and cool to 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of potassium bisulfate (KHSO₄).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain N-α-Boc-D-histidine.

Step 2: Amide Coupling

The N-α-Boc-D-histidine is then coupled with an ammonia source, such as ammonium chloride (NH₄Cl), using a suitable coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).

Experimental Protocol: Synthesis of N-α-Boc-D-histidinamide

-

Dissolve N-α-Boc-D-histidine (1.0 eq), ammonium chloride (1.2 eq), and HOBt (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Add EDC·HCl (1.2 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 12-18 hours.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-α-Boc-D-histidinamide.

Step 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group under acidic conditions to yield D-histidinamide.

Experimental Protocol: Synthesis of D-Histidinamide from N-α-Boc-D-histidinamide

-

Dissolve N-α-Boc-D-histidinamide in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA/DCM).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

The resulting D-histidinamide trifluoroacetate salt can be used directly or neutralized to obtain the free base.

Quantitative Data for Synthesis

| Reaction Step | Starting Material | Reagents | Typical Yield | Reference |

| Esterification | D-Histidine | SOCl₂, MeOH | >90% | [General procedure] |

| Amidation | D-Histidine methyl ester | NH₃ in MeOH | 60-80% | [General procedure] |

| N-Boc Protection | D-Histidine | Boc₂O, NaHCO₃ | 85-95% | [General procedure] |

| Amide Coupling | N-α-Boc-D-histidine | NH₄Cl, EDC, HOBt, DIPEA | 70-90% | [General procedure] |

| N-Boc Deprotection | N-α-Boc-D-histidinamide | TFA/DCM | >95% | [General procedure] |

Chemical Reactivity of D-Histidinamide

D-histidinamide possesses three primary reactive sites: the α-amino group, the primary amide, and the imidazole side chain. This trifunctionality allows for a wide array of chemical transformations.

Reactions at the α-Amino Group

The primary amine of D-histidinamide is a potent nucleophile and readily undergoes reactions typical of primary amines.

-

N-Acylation: The α-amino group can be acylated using various acylating agents such as acid chlorides, acid anhydrides, or activated esters to form N-acyl-D-histidinamides.

Experimental Protocol: N-Acetylation of D-Histidinamide

-

Dissolve D-histidinamide (1.0 eq) in a suitable solvent such as DCM or DMF.

-

Add a base, for example, triethylamine (Et₃N) (1.2 eq).

-

Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the N-acetyl-D-histidinamide by chromatography or recrystallization.[1]

Reactions involving the Imidazole Side Chain

The imidazole ring of D-histidinamide is a versatile functional group, capable of acting as a nucleophile, a general base, and a ligand for metal ions.

-

N-Alkylation: The nitrogen atoms of the imidazole ring can be alkylated with alkyl halides or under Mitsunobu conditions.[2] The regioselectivity of alkylation (at N-π or N-τ) can be influenced by the reaction conditions and the presence of protecting groups.

-

Catalysis: The imidazole side chain is a key component in many enzyme active sites due to its ability to act as a proton shuttle and a nucleophilic catalyst. D-histidinamide and its derivatives have been explored as organocatalysts in various asymmetric reactions, such as aldol additions.[3][4]

D-Histidinamide as a Chiral Ligand

The multiple coordination sites (the α-amino group and the imidazole nitrogens) make D-histidinamide an effective chiral ligand for transition metals. These metal complexes have applications in asymmetric catalysis.[5][6]

Spectroscopic Data

| Spectroscopic Technique | D-Histidine | D-Histidinamide (Predicted) |

| ¹H NMR (D₂O, δ ppm) | ~7.6 (s, 1H, imidazole C2-H), ~6.8 (s, 1H, imidazole C4-H), ~4.0 (t, 1H, α-CH), ~3.2 (m, 2H, β-CH₂) | ~7.7 (s, 1H, imidazole C2-H), ~6.9 (s, 1H, imidazole C4-H), ~3.8 (t, 1H, α-CH), ~3.1 (m, 2H, β-CH₂) |

| ¹³C NMR (D₂O, δ ppm) | ~175 (C=O), ~135 (imidazole C2), ~130 (imidazole C4), ~118 (imidazole C5), ~55 (α-C), ~28 (β-C) | ~178 (C=O, amide), ~135 (imidazole C2), ~130 (imidazole C4), ~118 (imidazole C5), ~56 (α-C), ~29 (β-C) |

| IR (cm⁻¹) | ~3400-2500 (O-H, N-H stretch), ~1630 (C=O stretch), ~1590 (N-H bend) | ~3400-3200 (N-H stretch, amide), ~1660 (C=O stretch, amide I), ~1620 (N-H bend, amide II) |

Note: Predicted data for D-histidinamide is based on typical chemical shifts for similar structures.

Visualizations

Synthesis Pathways

Figure 1: Synthetic routes to D-histidinamide.

Chemical Reactivity

Figure 2: Key chemical reactions of D-histidinamide.

Conclusion

D-histidinamide is a versatile chiral molecule with significant potential in synthetic chemistry and medicinal research. The synthetic routes outlined in this guide, primarily through the amidation of D-histidine methyl ester or the coupling of N-Boc-D-histidine, offer reliable methods for its preparation. The rich chemical reactivity of its primary amine, amide, and imidazole functionalities provides a platform for the development of novel compounds and catalysts. The detailed protocols and compiled data herein serve as a valuable resource for researchers seeking to utilize D-histidinamide in their scientific endeavors.

References

- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]

- 2. Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselectivities of Histidine-Catalyzed Asymmetric Aldol Additions and Contrasts with Proline Catalysis: A Quantum Mechanical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical Study of the Histidine-catalyzed Asymmetric Aldol Reaction of Acetone and Benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Studies of Some Mixed Ligand Transition Metal Complexes of Histidine and Adenine or Guanine : Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

"Histidinamide, D-" molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for D-Histidinamide, a derivative of the amino acid D-histidine. It is intended to serve as a quick reference for laboratory and research applications.

Chemical Identity

D-Histidinamide is the amide form of D-histidine, an unnatural isomer of the naturally occurring L-histidine. The presence of the D-configuration at the alpha-carbon is a key structural feature influencing its biological activity and metabolic stability.

Quantitative Data Summary

The fundamental molecular properties of D-Histidinamide are summarized in the table below. This data is essential for a variety of experimental calculations, including molarity, mass spectrometry, and stoichiometric analyses.

| Property | Value |

| Molecular Formula | C6H10N4O[1] |

| Molecular Weight | 154.17 g/mol [1] |

| IUPAC Name | (2R)-2-amino-3-(1H-imidazol-5-yl)propanamide[1] |

| CAS Number | 891787-99-8[1] |

Structural Information

The chemical structure of D-Histidinamide consists of a central alpha-carbon with a D-configuration, an amino group, a propanamide group, and a side chain featuring an imidazole ring.

Experimental Protocols

Detailed experimental protocols are highly specific to the research application. However, a general protocol for the synthesis of D-Histidinamide is outlined below.

Stereospecific Amidation of D-Histidine

This method is a common approach to synthesize D-Histidinamide while preserving its stereochemistry.

-

Reactants :

-

D-Histidine (starting material)

-

Amidation agent (e.g., a carbodiimide such as DCC or EDC, often with an additive like HOBt to prevent racemization)

-

Ammonia source (e.g., ammonium chloride with a base, or aqueous ammonia)

-

Appropriate solvent (e.g., dimethylformamide - DMF)

-

-

General Procedure :

-

The carboxylic acid of D-histidine is activated using the amidation agent.

-

The activated intermediate is then reacted with an ammonia source to form the amide.

-

The reaction is typically carried out under controlled temperature to minimize side reactions and racemization.

-

Purification of the final product is usually achieved through crystallization or chromatography.

-

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis of D-Histidinamide from D-Histidine.

Caption: Synthetic workflow for D-Histidinamide.

References

Stereospecific Amidation of D-Histidine: A Technical Guide to D-Histidinamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Histidinamide is a chiral building block of significant interest in the development of peptide-based therapeutics and other specialized chemical entities. Its unique stereochemistry imparts specific biological activities and resistance to enzymatic degradation compared to its L-enantiomer. This technical guide provides an in-depth overview of the stereospecific amidation of D-histidine to produce D-Histidinamide. It details chemical synthesis strategies, including the use of coupling agents and a two-step esterification-amidation pathway. The guide offers comprehensive experimental protocols, methods for purification, and analytical techniques for characterization and enantiomeric purity assessment. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate comprehension and implementation in a research and development setting.

Introduction

The incorporation of D-amino acids into peptide chains is a well-established strategy for enhancing their therapeutic potential. D-amino acids can increase resistance to proteolytic degradation, improve oral bioavailability, and modulate receptor binding affinity and selectivity. D-Histidinamide, as a derivative of the non-proteinogenic D-histidine, serves as a valuable synthon in the construction of such modified peptides. The stereospecific synthesis of D-Histidinamide is therefore a critical process for researchers in medicinal chemistry and drug discovery.

This guide focuses on robust and reproducible methods for the stereospecific amidation of D-histidine, ensuring the retention of the desired stereochemistry at the alpha-carbon. Both direct amidation of protected D-histidine and a two-step approach via a D-histidine ester intermediate are presented.

Chemical Synthesis Strategies

The primary challenge in the direct amidation of D-histidine is the potential for side reactions involving the α-amino group and the imidazole side chain. Therefore, the use of protecting groups is essential for a successful and clean conversion.

Direct Amidation using Coupling Agents

A widely employed method for forming amide bonds in peptide chemistry involves the activation of the carboxylic acid group with a coupling agent, followed by nucleophilic attack by an amine. In the case of D-histidinamide synthesis, ammonia serves as the amine. To prevent polymerization and other side reactions, the α-amino group of D-histidine must be protected, commonly with a tert-butyloxycarbonyl (Boc) group.

The overall reaction scheme is as follows:

-

Protection: D-histidine is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield Boc-D-histidine.

-

Amidation: The carboxylic acid of Boc-D-histidine is activated with a coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency. The activated intermediate then reacts with ammonia.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield D-histidinamide, typically as a salt (e.g., hydrochloride or trifluoroacetate).

Two-Step Synthesis via D-Histidine Methyl Ester

An alternative strategy involves the initial conversion of D-histidine to its methyl ester, followed by ammonolysis to form the amide. This method can be advantageous in certain contexts, potentially offering simpler purification of intermediates.

The reaction scheme for this approach is:

-

Esterification: D-histidine is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride or hydrogen chloride) to produce D-histidine methyl ester.

-

Ammonolysis: The purified D-histidine methyl ester is then treated with a solution of ammonia in an organic solvent, such as methanol, to yield D-histidinamide.

Quantitative Data Summary

The following tables summarize typical quantitative data for the chemical synthesis of D-histidinamide. Please note that optimal conditions may vary depending on the specific scale and laboratory setup.

| Table 1: Boc-Protection of D-Histidine | |

| Parameter | Value/Range |

| D-Histidine | 1 equivalent |

| (Boc)₂O | 1.1 - 1.2 equivalents |

| Base (e.g., Triethylamine) | 1.5 - 2.0 equivalents |

| Solvent | Dioxane/Water or THF/Water |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | >90% |

| Table 2: Direct Amidation of Boc-D-Histidine | |

| Parameter | Value/Range |

| Boc-D-Histidine | 1 equivalent |

| Coupling Agent (DCC) | 1.1 - 1.2 equivalents |

| Additive (HOBt) | 1.1 - 1.2 equivalents |

| Ammonia Source | Ammonia gas or NH₄Cl/Base |

| Solvent | DMF or CH₂Cl₂ |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 70-85% |

| Table 3: Boc-Deprotection | |

| Parameter | Value/Range |

| Boc-D-Histidinamide | 1 equivalent |

| Acid | 4M HCl in Dioxane or TFA |

| Solvent | Dioxane or CH₂Cl₂ |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 4 hours |

| Typical Yield | >95% |

| Table 4: Esterification of D-Histidine | |

| Parameter | Value/Range |

| D-Histidine | 1 equivalent |

| Thionyl Chloride | 1.2 - 1.5 equivalents |

| Solvent | Methanol |

| Temperature | 0 °C to Reflux |

| Reaction Time | 16 - 24 hours |

| Typical Yield | >95% |

| Table 5: Ammonolysis of D-Histidine Methyl Ester | |

| Parameter | Value/Range |

| D-Histidine Methyl Ester | 1 equivalent |

| Ammonia | Saturated solution in Methanol |

| Temperature | Room Temperature |

| Reaction Time | 24 - 48 hours |

| Typical Yield | 80-90% |

Experimental Protocols

Protocol for Direct Amidation of D-Histidine

Step 1: Synthesis of Boc-D-histidine

-

Suspend D-histidine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2 equivalents) to the suspension with stirring.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Concentrate the mixture in vacuo to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Boc-D-histidine as a white solid.

Step 2: Synthesis of Boc-D-histidinamide

-

Dissolve Boc-D-histidine (1 equivalent) in anhydrous DMF.

-

Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and stir until dissolved.

-

Cool the solution to 0 °C.

-

Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and stir for 1 hour at 0 °C.

-

Bubble ammonia gas through the reaction mixture for 30 minutes, or add a solution of ammonium chloride (1.5 equivalents) and triethylamine (1.6 equivalents).

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter off the dicyclohexylurea (DCU) precipitate and wash with DMF.

-

Concentrate the filtrate under high vacuum.

-

Purify the residue by column chromatography on silica gel.

Step 3: Deprotection of Boc-D-histidinamide

-

Dissolve Boc-D-histidinamide (1 equivalent) in a minimal amount of dioxane.

-

Add a 4M solution of HCl in dioxane in excess.

-

Stir the mixture at room temperature for 2 hours.

-

Evaporate the solvent in vacuo to yield D-histidinamide dihydrochloride as a solid.

Protocol for Two-Step Synthesis

Step 1: Synthesis of D-Histidine Methyl Ester Dihydrochloride

-

Suspend D-histidine (1 equivalent) in anhydrous methanol.

-

Cool the suspension to 0 °C.

-

Add thionyl chloride (1.2 equivalents) dropwise with vigorous stirring.

-

Allow the mixture to warm to room temperature and then reflux for 20 hours.

-

Cool the reaction mixture and evaporate the solvent in vacuo to obtain the crude D-histidine methyl ester dihydrochloride.

Step 2: Synthesis of D-Histidinamide

-

Dissolve the crude D-histidine methyl ester dihydrochloride in a saturated solution of ammonia in methanol.

-

Stir the solution in a sealed vessel at room temperature for 48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, evaporate the solvent in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

Purification and Characterization

Purification

Crude D-histidinamide can be purified by several methods:

-

Recrystallization: D-histidinamide or its salts can often be purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/water.

-

Column Chromatography: For more challenging purifications, column chromatography on silica gel or a suitable ion-exchange resin can be employed. Due to the polar nature of D-histidinamide, a polar eluent system (e.g., dichloromethane/methanol/ammonia) may be required for silica gel chromatography.

Characterization

The identity and purity of the synthesized D-histidinamide should be confirmed by a combination of analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the D-histidinamide. A chiral stationary phase, such as one based on a cyclodextrin or a chiral crown ether, is typically used.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the two primary synthetic routes to D-Histidinamide.

Caption: Workflow for the direct amidation of D-Histidine.

Caption: Workflow for the two-step synthesis of D-Histidinamide.

Conclusion

The stereospecific synthesis of D-Histidinamide is an achievable goal for researchers equipped with a foundational understanding of peptide chemistry principles. The choice between direct amidation of protected D-histidine and the two-step esterification-ammonolysis route will depend on factors such as available reagents, scale of the reaction, and purification capabilities. Careful execution of the experimental protocols and rigorous analytical characterization are paramount to ensure the production of high-purity, enantiomerically pure D-Histidinamide for downstream applications in drug development and chemical biology.

In-Depth Technical Guide to D-Histidinamide (CAS No. 891787-99-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Histidinamide, the amide derivative of D-histidine, is a compound of increasing interest in biomedical research. Its primary recognized biological activity is the inhibition of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in numerous pathological processes including cancer and inflammation. Furthermore, recent studies have highlighted its cytoprotective effects against oxidative stress in keratinocytes. This technical guide provides a comprehensive overview of the known properties, biological activities, and experimental protocols related to D-Histidinamide.

Core Properties of D-Histidinamide

D-Histidinamide is the dextrorotatory enantiomer of histidinamide. Its core chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 891787-99-8 |

| Molecular Formula | C₆H₁₀N₄O |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | (2R)-2-amino-3-(1H-imidazol-5-yl)propanamide |

| Canonical SMILES | C1=C(NC=N1)CC(C(=O)N)N |

| Isomeric SMILES | C1=C(NC=N1)C--INVALID-LINK--N |

| InChI Key | UMMQVDUMUMBTAV-RXMQYKEDSA-N |

Biological Activity and Mechanism of Action

Inhibition of Autotaxin (ATX) Signaling

The principal biological function attributed to D-Histidinamide is its role as an inhibitor of autotaxin (ATX), a secreted lysophospholipase D. ATX is responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPARs), initiating a cascade of downstream signaling events that regulate cell proliferation, migration, survival, and other cellular processes. The ATX-LPA signaling axis is a crucial pathway in both normal physiology and various diseases.

The inhibitory action of D-Histidinamide on ATX disrupts this pathway by preventing the production of LPA, thereby attenuating its downstream effects.

Cytoprotective Effects in Keratinocytes

Recent research has demonstrated that D-Histidinamide exhibits cytoprotective properties in human keratinocytes (HaCaT cells) subjected to copper-induced oxidative stress.[1][2] In these studies, D-Histidinamide was shown to:

-

Suppress the production of reactive oxygen species (ROS).[1][2]

-

Inhibit glutathione oxidation, lipid peroxidation, and protein carbonylation.[1][2]

These findings suggest a role for D-Histidinamide in mitigating oxidative damage in skin cells, which is distinct from its ATX inhibitory activity.[1][2]

Experimental Protocols

Synthesis of D-Histidinamide

A reported method for the synthesis of D-Histidinamide is the iron-catalyzed amidation of D-histidine. While a detailed, step-by-step protocol with purification is not fully elucidated in readily available literature, the key reaction parameters are outlined below.

Reaction Scheme:

Materials:

-

D-Histidine

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Isopropanol

Procedure Outline:

-

To a solution of D-Histidine in isopropanol, add a catalytic amount of Fe(acac)₃ (e.g., 2.5 mol%).

-

Heat the reaction mixture at a specified temperature (e.g., 83°C) for a sufficient duration to achieve conversion.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture would require a suitable work-up and purification procedure (e.g., crystallization or column chromatography) to isolate the pure D-Histidinamide. Note: Specific details on work-up and purification are not provided in the cited preliminary report.

Autotaxin (ATX) Inhibition Assay (Fluorometric)

This protocol is a general guideline for a fluorometric assay to determine the inhibitory activity of D-Histidinamide on ATX, based on the Amplex® Red assay principle.

Principle:

ATX hydrolyzes lysophosphatidylcholine (LPC) to produce LPA and choline. Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin), which can be quantified.

References

- 1. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of D-Histidinamide in Modern Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel peptide-based therapeutics with enhanced pharmacological profiles has led to the exploration of non-natural amino acid building blocks. Among these, the incorporation of D-amino acids, and specifically the use of a C-terminal D-histidinamide, offers a potent strategy to overcome the inherent limitations of native peptides, such as poor enzymatic stability and short in-vivo half-lives. This technical guide provides a comprehensive overview of the role of D-histidinamide in peptide synthesis, detailing its advantages, a generalized experimental protocol for its incorporation, and its application in enhancing drug delivery.

The Rationale for D-Histidinamide Integration

The strategic replacement of L-amino acids with their D-enantiomers is a well-established method to increase the proteolytic resistance of peptides.[1] Most proteases are stereospecific and preferentially cleave peptide bonds between L-amino acids. The introduction of a D-amino acid, particularly at or near a cleavage site, can significantly hinder enzymatic degradation, thereby prolonging the peptide's circulation time and bioavailability.

Furthermore, the amidation of the C-terminus is a common modification in many naturally occurring, biologically active peptides. This modification removes the negative charge of the carboxylate group, which can be crucial for receptor binding and can also contribute to increased stability against carboxypeptidases. The combination of a D-amino acid with a C-terminal amide in the form of D-histidinamide, therefore, presents a synergistic approach to enhancing the therapeutic potential of synthetic peptides.

Expected Impact of D-Histidinamide Incorporation on Peptide Properties

| Property | Expected Effect of D-Histidinamide | Rationale |

| Enzymatic Stability | Significantly Increased | Resistance to degradation by proteases that are specific to L-amino acids.[1] |

| In-vivo Half-life | Extended | Reduced clearance due to slower enzymatic degradation. |

| Receptor Binding Affinity | Potentially Altered | The stereochemistry of the C-terminal residue can influence the overall conformation of the peptide and its interaction with the binding pocket of a receptor. |

| Biological Activity | Potentially Modulated | Changes in receptor binding and stability can lead to altered biological potency. |

| Cellular Uptake | Potentially Enhanced | The imidazole side chain of histidine can play a role in endosomal escape, and the D-configuration may influence interactions with cell membranes. |

Experimental Protocol: Solid-Phase Synthesis of a Peptide with C-Terminal D-Histidinamide

The most common method for synthesizing peptides with a C-terminal amide is through Solid-Phase Peptide Synthesis (SPPS) using a Rink Amide resin. The following is a generalized protocol for the manual synthesis of a model peptide with a C-terminal D-histidinamide using Fmoc/tBu chemistry.

Materials and Reagents:

-

Rink Amide AM resin

-

Fmoc-D-His(Trt)-OH

-

Other Fmoc-protected amino acids

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection Reagent: 20% Piperidine in DMF

-

Washing Solvents: DCM (Dichloromethane), Methanol

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Cold diethyl ether

-

Purification Solvents: Acetonitrile (ACN) with 0.1% TFA, Water with 0.1% TFA

Procedure:

-

Resin Swelling: Swell the Rink Amide AM resin in DMF in a reaction vessel for 1-2 hours.

-

First Amino Acid Coupling (Fmoc-D-His(Trt)-OH):

-

Pre-activate Fmoc-D-His(Trt)-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF, DCM, and Methanol.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain the deprotection solution and repeat the treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Subsequent Amino Acid Couplings:

-

Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection:

-

Remove the N-terminal Fmoc group from the final amino acid as described in step 3.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin) to the resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of purification solvent (e.g., 50% ACN/water with 0.1% TFA).

-

Purify the peptide using reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect fractions and analyze for purity by analytical HPLC and mass spectrometry.

-

-

Lyophilization:

-

Freeze-dry the pure fractions to obtain the final peptide as a white powder.

-

Experimental workflow for the synthesis of a peptide with a C-terminal D-histidinamide.

Role in Biological Pathways: Enhancing Cellular Delivery

Histidine-rich peptides are known to facilitate the endosomal escape of therapeutic molecules, a critical step in intracellular drug delivery. The imidazole ring of histidine has a pKa of approximately 6.0, which means it becomes protonated in the acidic environment of the endosome. This "proton sponge" effect leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome, releasing the therapeutic cargo into the cytoplasm.

The incorporation of a D-histidinamide at the C-terminus can potentially enhance this process. The increased stability of the peptide against lysosomal proteases would ensure that the peptide remains intact within the endosome to exert its proton sponge effect. The D-configuration might also influence the peptide's interaction with the endosomal membrane, potentially promoting membrane disruption.

Proposed mechanism of D-histidinamide in enhancing endosomal escape.

Conclusion

The incorporation of D-histidinamide into synthetic peptides is a powerful tool for drug development professionals. This modification offers the dual benefits of increased enzymatic stability and the favorable characteristics of a C-terminal amide. While further quantitative studies are needed to fully elucidate the specific advantages in various peptide scaffolds, the foundational principles of peptide chemistry and biology strongly support the use of D-histidinamide as a strategic element in the design of next-generation peptide therapeutics with improved pharmacokinetic and pharmacodynamic properties. The provided experimental framework serves as a guide for the practical implementation of this strategy in the laboratory.

References

The Enigmatic Role of D-Histidinamide in Histidine Decarboxylation: An Unexplored Frontier

Researchers, scientists, and drug development professionals investigating the landscape of histidine decarboxylase (HDC) inhibition will find a notable gap in the scientific literature concerning D-Histidinamide. Despite the logical consideration of amino acid derivatives as potential enzyme inhibitors, a comprehensive review of published data reveals no specific studies on the inhibitory effects of D-Histidinamide on histidine decarboxylase. This technical guide, therefore, addresses this knowledge void by summarizing the current understanding of HDC and its inhibition, providing a framework for potential future investigations into D-Histidinamide and similar compounds.

Histidine decarboxylase (EC 4.1.1.22) is the sole enzyme responsible for the synthesis of histamine, a critical biogenic amine involved in a myriad of physiological and pathological processes.[1][2] These include neurotransmission, gastric acid secretion, and immune responses.[1][2] Given histamine's central role in allergic and inflammatory conditions, the inhibition of its synthesis via HDC presents a compelling therapeutic strategy.

The Mechanism of Histidine Decarboxylation

Histidine decarboxylase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the conversion of L-histidine to histamine through a decarboxylation reaction. The PLP cofactor is essential for the catalytic activity, forming a Schiff base with the alpha-amino group of the L-histidine substrate. This facilitates the cleavage of the carboxyl group, releasing carbon dioxide and forming histamine.

Known Inhibitors of Histidine Decarboxylase

While information on D-Histidinamide is absent, a number of other compounds have been identified and characterized as HDC inhibitors. These can be broadly categorized as:

-

Suicide Inhibitors: Alpha-fluoromethylhistidine (α-FMH) is a well-characterized irreversible inhibitor of HDC. It acts as a substrate analogue, leading to the inactivation of the enzyme.

-

Competitive Inhibitors: Various histidine analogues have been explored as potential competitive inhibitors. For instance, a study on alpha- and beta-substituted histidine analogues demonstrated that modifications to the histidine structure can significantly impact inhibitory potency.[3]

-

Natural Products: A range of natural compounds, including catechins like epigallocatechin-3-gallate (EGCG) from green tea, have been shown to inhibit HDC activity.

Quantitative Data on Histidine Decarboxylase Inhibition

The following table summarizes key quantitative data for known HDC inhibitors. It is important to reiterate that no such data is currently available for D-Histidinamide.

| Inhibitor | Type of Inhibition | IC50 Value | Ki Value | Source Organism/Enzyme | Reference |

| α-Fluoromethylhistidine (α-FMH) | Irreversible | N/A | N/A | Mammalian HDC | General Knowledge |

| Tritoqualine | N/A | N/A | N/A | N/A | General Knowledge |

| Epigallocatechin-3-gallate (EGCG) | N/A | N/A | N/A | Mammalian HDC | General Knowledge |

N/A: Not available in the reviewed literature.

Experimental Protocols for Assessing HDC Inhibition

The evaluation of potential HDC inhibitors typically involves in vitro enzyme assays. Two common methods are:

-

Radiometric Assay: This method measures the release of 14CO2 from [14C]-carboxyl-labeled L-histidine. The amount of radioactivity released is directly proportional to the enzyme activity.

-

Fluorescence-Based Assay: These assays often rely on the detection of histamine produced. This can be achieved through various means, including derivatization of histamine with a fluorescent probe or through coupled enzymatic reactions that result in a fluorescent product.

A generalized workflow for screening potential HDC inhibitors is depicted below.

Potential Signaling Pathways and Logical Relationships

The inhibition of HDC directly impacts the biosynthesis of histamine, thereby affecting all downstream signaling pathways mediated by this biogenic amine. Histamine exerts its effects through four distinct G-protein coupled receptors: H1, H2, H3, and H4.

References

- 1. Food components inhibiting recombinant human histidine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histidine decarboxylase - Wikipedia [en.wikipedia.org]

- 3. Potential histidine decarboxylase inhibitors. 1. alpha- and beta-substituted histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of D-Histidinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Histidinamide, the amide derivative of the D-isomer of the amino acid histidine, is an intriguing molecule with potential, yet largely unexplored, therapeutic applications. Its D-configuration confers resistance to degradation by L-amino acid oxidases, potentially offering a longer biological half-life compared to its L-isomer. This technical guide synthesizes the currently available, albeit limited, evidence for the therapeutic utility of D-Histidinamide, focusing on its potential roles as an enzyme inhibitor and in drug delivery. Due to the preliminary nature of the research, this document also provides detailed, representative experimental protocols for assays that would be essential for validating these applications.

Potential Therapeutic Targets and Applications

Preliminary findings and related research suggest that D-Histidinamide may have therapeutic relevance in the following areas. It is crucial to note that direct, comprehensive evidence for D-Histidinamide's efficacy in these roles is still emerging.

Autotaxin (ATX) Inhibition in Oncology and Fibrosis

Autotaxin (ATX) is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a potent signaling lipid involved in cell proliferation, migration, and survival. The ATX-LPA signaling axis is implicated in the pathogenesis of cancer and fibrotic diseases.

While direct studies on D-Histidinamide are scarce, a study investigating histidine analogs demonstrated that "histidinamide" (isomer not specified) can inhibit the lysophospholipase D (LPLD) activity of ATX.[1] However, its inhibitory activity was noted to be less potent than that of D-histidine and L-histidine.[1] The proposed mechanism involves the chelation of zinc ions essential for ATX catalytic activity.[1]

Table 1: Relative Inhibitory Activity of Histidine Analogs on Autotaxin (ATX)

| Compound | Relative Inhibitory Activity |

| D-Histidine | +++ |

| L-Histidine | +++ |

| Histidine methyl ester | ++ |

| N-methyl histidine | + |

| Histidinamide | + |

Data synthesized from descriptive comparison in the source material.[1]

The potential for D-Histidinamide as an ATX inhibitor warrants further investigation, particularly to quantify its inhibitory constant (IC50) and to elucidate its binding mode within the ATX active site.

Figure 1: The Autotaxin-LPA signaling pathway and the potential inhibitory action of D-Histidinamide.

LpxC Inhibition for Antimicrobial Applications

UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent enzyme in the biosynthetic pathway of lipid A, a key component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC is a promising strategy for the development of novel antibiotics. A patent has listed D-histidinamide among a class of alpha-amino amide derivatives with potential LpxC inhibitory activity. However, specific experimental data on the efficacy of D-Histidinamide as an LpxC inhibitor is not publicly available. Further research is required to validate this potential application and determine its antibacterial spectrum and potency.

Drug Delivery Systems

There are commercial claims that D-Histidinamide can enhance the cellular uptake of nanoparticles and improve the delivery efficiency of mRNA in lipid nanoparticles. The proposed mechanism may involve the protonation of the imidazole ring of histidine at endosomal pH, which could facilitate endosomal escape. While this is a plausible mechanism, peer-reviewed studies specifically demonstrating this with D-Histidinamide are currently lacking.

Cytoprotection and Antioxidant Activity

While there are suggestions that D-Histidinamide may possess cytoprotective properties through antioxidant mechanisms, specific studies to support this are not available. Histidine-containing peptides are known to have antioxidant activity, but the efficacy of the single amide requires dedicated investigation.

Experimental Protocols

The following sections provide detailed, representative protocols for the key experiments required to validate the potential therapeutic applications of D-Histidinamide.

Autotaxin (ATX) Lysophospholipase D (LPLD) Activity Assay

This protocol describes a fluorometric assay to determine the inhibitory effect of D-Histidinamide on ATX activity.

Materials:

-

Recombinant human Autotaxin (ATX)

-

FS-3, fluorogenic ATX substrate (Echelon Biosciences)

-

Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0

-

D-Histidinamide

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation/Emission = 485/528 nm)

Procedure:

-

Prepare a stock solution of D-Histidinamide in a suitable solvent (e.g., water or DMSO).

-

Create a serial dilution of D-Histidinamide in Assay Buffer to generate a range of test concentrations.

-

In a 96-well plate, add 50 µL of Assay Buffer (for blank), 50 µL of vehicle control, and 50 µL of each D-Histidinamide dilution.

-

Add 25 µL of a working solution of recombinant ATX (e.g., 4 nM final concentration) to all wells except the blank. Add 25 µL of Assay Buffer to the blank wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of FS-3 substrate (e.g., 5 µM final concentration) to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of D-Histidinamide relative to the vehicle control.

-

Plot percent inhibition against the logarithm of the D-Histidinamide concentration and fit the data to a dose-response curve to calculate the IC50 value.

Figure 2: General workflow for the Autotaxin (ATX) fluorometric inhibition assay.

LpxC Enzymatic Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of D-Histidinamide against LpxC from a representative Gram-negative bacterium (e.g., E. coli).

Materials:

-

Purified recombinant E. coli LpxC enzyme

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

D-Histidinamide

-

Detection Reagent: o-phthaldialdehyde (OPA)

-

96-well microplate

-

Spectrofluorometer (Excitation/Emission = 340/455 nm)

Procedure:

-

Prepare a stock solution and serial dilutions of D-Histidinamide in Assay Buffer.

-

In a 96-well plate, combine Assay Buffer, D-Histidinamide dilutions (or vehicle), and LpxC enzyme.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding the LpxC substrate.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching agent (e.g., acetic acid).

-

Add the OPA detection reagent, which reacts with the deacetylated amino group of the product to generate a fluorescent signal.

-

Incubate at room temperature for 15 minutes in the dark.

-

Measure the fluorescence intensity.

-

Calculate the percent inhibition and determine the IC50 value as described for the ATX assay.

Cellular Antioxidant Activity (CAA) Assay

This protocol details a cell-based assay to measure the potential intracellular antioxidant activity of D-Histidinamide.

Materials:

-

Human hepatocellular carcinoma cells (e.g., HepG2)

-

Cell culture medium (e.g., EMEM with 10% FBS)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical initiator

-

D-Histidinamide

-

Quercetin (as a positive control)

-

96-well black, clear-bottom cell culture plate

-

Fluorescence microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate and grow to confluence.

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of D-Histidinamide (and Quercetin for control) in treatment medium for 1 hour.

-

Add DCFH-DA solution to the wells and incubate for 1 hour.

-

Wash the cells with PBS to remove excess probe.

-

Add AAPH solution to induce oxidative stress.

-

Immediately place the plate in a pre-warmed fluorescence reader.

-

Measure the fluorescence intensity every 5 minutes for 1 hour.

-

Calculate the area under the curve (AUC) for fluorescence vs. time.

-

Determine the CAA unit for D-Histidinamide by comparing the reduction in fluorescence with the control wells.

Conclusion and Future Directions

The available evidence for the therapeutic applications of D-Histidinamide is currently in its infancy. While preliminary data and related research point towards potential roles in cancer and infectious diseases through the inhibition of ATX and LpxC, respectively, these hypotheses require rigorous experimental validation. Furthermore, claims regarding its utility in drug delivery and as a cytoprotective agent need to be substantiated with peer-reviewed research.

Future research should focus on:

-

Quantitative biochemical assays to determine the potency and selectivity of D-Histidinamide against its putative enzyme targets.

-

Structural biology studies to elucidate the binding mode of D-Histidinamide to its targets.

-

Cell-based assays to confirm its mechanism of action and assess its antioxidant and drug delivery-enhancing properties.

-

In vivo studies in relevant animal models to evaluate its efficacy, pharmacokinetics, and safety.

This technical guide provides a framework for the scientific community to systematically investigate the therapeutic potential of D-Histidinamide, a molecule that, with further research, may offer novel therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of D-Histidinamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two distinct in vitro assays relevant to the study of D-Histidinamide: a D-amino-acid amidase activity assay and a UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) enzyme inhibition assay. These protocols are intended to guide researchers in the functional characterization of this compound.

D-Amino-Acid Amidase Activity Assay

This assay is designed to determine the substrate specificity of D-amino-acid amidases, including their activity on D-Histidinamide. The protocol is adapted from methodologies used to characterize the D-stereospecific amino-acid amidase from Ochrobactrum anthropi SV3.

Quantitative Data

The relative activity of D-stereospecific amino-acid amidase from Ochrobactrum anthropi SV3 on various D-amino-acid amides is presented below. This data is useful for comparing the enzymatic conversion of D-Histidinamide to other D-amino-acid amides.

| Substrate | Relative Activity (%) |

| D-Phenylalaninamide | 100 |

| D-Tyrosinamide | 98 |

| D-Tryptophanamide | 85 |

| D-Leucinamide | 65 |

| D-Alaninamide | 55 |

| D-Methioninamide | 52 |

| D-Norleucinamide | 48 |

| D-Norvalinamide | 45 |

| D-Histidinamide | 2.5 |

| D-Isoleucinamide | 2.5 |

| D-Serinamide | 0.92 |

| D-Valinamide | 0.50 |

| D-Threoninamide | 0.46 |

| D-Glutaminamide | 0.39 |

| D-allo-Threoninamide | 0.34 |

| D-Isoasparagine | 0.16 |

| D-Alanine-p-nitroanilide | 0.15 |

Data adapted from a study on D-amino-acid amidase from Ochrobactrum anthropi SV3.[1]

Experimental Protocol

Materials:

-

Tris/HCl buffer (0.1 M, pH 8.0)

-

D-Histidinamide hydrochloride (or other D-amino-acid amide substrates)

-

Purified D-amino-acid amidase

-

Standard laboratory equipment (spectrophotometer, incubator, etc.)

Procedure:

-

Reaction Mixture Preparation: Prepare a 1 mL standard reaction mixture containing:

-

0.1 mmol Tris/HCl buffer (pH 8.0)

-

20 mmol of the D-amino-acid amide substrate (e.g., D-Histidinamide hydrochloride)

-

An appropriate amount of the purified D-amino-acid amidase enzyme.

-

-

Incubation: Incubate the reaction mixture at 30°C for 5 minutes.

-

Enzyme Activity Determination: The activity of the D-amino-acid amidase is determined by measuring the rate of hydrolysis of the amide bond. The specific method for quantification of the product (the corresponding D-amino acid and ammonia) will depend on the available equipment and can include methods such as HPLC or colorimetric assays for ammonia.

-

Data Analysis: Calculate the relative activity of the enzyme on D-Histidinamide by comparing its activity to that on a reference substrate (e.g., D-phenylalaninamide), which is set to 100%.

Experimental Workflow Diagram

Caption: Workflow for the D-amino-acid amidase activity assay.

LpxC Enzyme Inhibition Assay

This assay is used to screen for and characterize inhibitors of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipid A in Gram-negative bacteria. D-Histidinamide has been identified as a potential alpha-amino amide derivative with inhibitory activity against LpxC from Pseudomonas aeruginosa.[2] The following is a representative fluorescence-based protocol.

Quantitative Data

| Compound | Target Organism | IC50 (nM) |

| BB-78484 | Escherichia coli | 400 ± 90 |

| BB-78485 | Escherichia coli | 160 ± 70 |

| L-161,240 | Escherichia coli | 26 |

Data from a study on novel inhibitors of LpxC.[2]

Experimental Protocol

Materials:

-

Purified LpxC enzyme

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Brij-35)

-

D-Histidinamide (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

o-phthaldialdehyde (OPA) reagent

-

Sodium hydroxide (0.625 M)

-

Acetic acid (0.625 M)

-

Borax buffer (0.1 M, pH 9.5)

-

Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of D-Histidinamide in the assay buffer.

-

Reaction Setup: In a microplate, combine:

-

Assay buffer

-

Substrate (at a concentration near its Km value)

-

D-Histidinamide dilution (or control solvent)

-

-

Enzyme Addition: Initiate the reaction by adding the purified LpxC enzyme to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Quenching: Stop the reaction by adding 40 µL of 0.625 M sodium hydroxide. Incubate for an additional 10 minutes at 37°C to hydrolyze the 3-O-acyl ester.

-

Neutralization: Add 40 µL of 0.625 M acetic acid to neutralize the reaction.

-

Detection: Add 120 µL of OPA reagent in 0.1 M borax buffer (pH 9.5) to each well. The OPA reacts with the primary amine of the deacetylated product (UDP-glucosamine) to generate a fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at 340 nm and emission at 460 nm.

-

Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. Calculate the IC50 value, which is the concentration of D-Histidinamide required to inhibit 50% of the LpxC enzyme activity.

Experimental Workflow Diagram

Caption: Workflow for the fluorescence-based LpxC enzyme inhibition assay.

Disclaimer

The provided protocols are intended for informational purposes and should be adapted and optimized by qualified personnel based on specific experimental requirements and available resources. Appropriate safety precautions should be taken when handling all chemical reagents and biological materials.

References

Application Notes and Protocols: Utilizing D-Histidinamide in HaCaT Keratinocyte Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-Histidinamide in assays involving the human keratinocyte cell line, HaCaT. The protocols detailed below are based on established methodologies and findings from recent studies, offering a guide for investigating the cytoprotective and antioxidative properties of D-Histidinamide.

Introduction

D-Histidinamide, the amide form of the D-isomer of the amino acid histidine, has demonstrated significant potential in protecting HaCaT keratinocytes from oxidative stress, particularly that induced by copper ions.[1][2][3] Unbound copper ions can catalyze the formation of reactive oxygen species (ROS), leading to cellular damage, including lipid peroxidation, protein carbonylation, and ultimately, cell death.[2][3] D-Histidinamide, along with its L-counterpart, has been shown to chelate copper ions and mitigate these cytotoxic effects, suggesting its utility as a protective agent in dermatological and cosmetic formulations.[1][2][3][4]

Key Applications

-

Cytoprotection Assays: Evaluating the ability of D-Histidinamide to protect HaCaT cells from various stressors, such as heavy metals (e.g., copper sulfate) and oxidative agents.

-

Oxidative Stress Measurement: Quantifying the reduction of ROS, lipid peroxidation, and protein carbonylation in HaCaT cells upon treatment with D-Histidinamide.

-

Cell Viability and Proliferation Studies: Assessing the impact of D-Histidinamide on the growth and survival of HaCaT keratinocytes.

Data Presentation

Table 1: Cytoprotective Effect of D-Histidinamide on HaCaT Cells Exposed to Copper Sulfate

| Treatment | Concentration | Cell Viability (% of Control) |

| Control | - | 100 |

| CuSO₄ | 1.0 mM | ~20 |

| D-Histidinamide + CuSO₄ | 1.0 mM + 1.0 mM | ~95 |

Note: Data is synthesized from findings indicating that 1.0 mM histidine and histidinamide almost completely blocked cell death induced by 1.0 mM CuSO₄.[3]

Table 2: Effect of D-Histidinamide on Markers of Oxidative Stress in HaCaT Cells

| Treatment | ROS Production | Glutathione Oxidation | Lipid Peroxidation | Protein Carbonylation |

| CuSO₄ (1.0 mM) | Increased | Increased | Increased | Increased |

| D-Histidinamide (1.0 mM) + CuSO₄ (1.0 mM) | Suppressed | Suppressed | Suppressed | Suppressed |

Note: This table summarizes the suppressive effects of histidine and histidinamide on CuSO₄-induced oxidative stress markers.[2][3]

Experimental Protocols

Cell Culture and Maintenance of HaCaT Keratinocytes

-

Cell Line: HaCaT (human immortalized keratinocytes).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach using a 1:1 mixture of 0.05% EDTA and 0.1% trypsin, and neutralize with complete medium.[5]

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures for HaCaT cells.[6][7][8]

-

Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1.0 × 10⁴ cells/cm².

-

Treatment: After 24 hours, treat the cells with varying concentrations of D-Histidinamide in the presence or absence of an inducing agent (e.g., 1.0 mM CuSO₄) for 48 hours.

-

MTT Addition: Add 10 µL of 12 mM MTT solution to each well and incubate for 4 hours at 37°C in the dark.

-

Formazan Solubilization: Remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Wound Healing (Scratch) Assay

This protocol is based on a standard in vitro wound healing assay.[9][10][11]

-

Cell Seeding: Seed HaCaT cells in a 6-well plate and grow to 90-95% confluency.

-

Growth Arrest (Optional): To inhibit cell proliferation, treat the cells with Mitomycin C (10 µg/mL) for 2 hours.[9]

-

Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the desired concentration of D-Histidinamide.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Western Blot Analysis

This protocol outlines a general procedure for Western blotting with HaCaT cells.[12][13][14]

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[7][14][15]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[14][15]

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13][14]

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.[12]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][13]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., antibodies against signaling pathway proteins) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[12]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

Visualizations

Signaling Pathway of D-Histidinamide's Cytoprotective Effect

Caption: Proposed mechanism of D-Histidinamide's cytoprotective action.

Experimental Workflow for Assessing Cytoprotection

Caption: Workflow for evaluating D-Histidinamide's cytoprotective effects.

Conclusion

D-Histidinamide presents a promising agent for protecting keratinocytes from copper-induced oxidative stress and cytotoxicity. The provided protocols and data offer a foundational framework for researchers to further investigate its mechanisms of action and potential applications in skincare and dermatological therapies.

References

- 1. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. HaCaT Cells [cytion.com]

- 6. Cell Proliferation of HaCaT Keratinocytes on Collagen Films Modified by Argon Plasma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera [jove.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. 5.9. Western blot analysis [bio-protocol.org]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

Application Notes and Protocols for Enhancing Nanoparticle Uptake in Cells using D-Histidinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient delivery of nanoparticles into cells is a critical challenge in the development of nanomedicines and research tools. Enhancing the cellular uptake of nanoparticles can significantly improve the efficacy of therapeutic payloads and the sensitivity of diagnostic agents. Histidinamide, particularly its D-enantiomer, has emerged as a promising molecule for modifying nanoparticles to augment their entry into cells. The imidazole side chain of histidine plays a crucial role in facilitating endosomal escape through the "proton sponge" effect, thereby increasing the cytoplasmic bioavailability of the nanoparticles and their cargo.

These application notes provide a comprehensive overview and detailed protocols for the utilization of D-Histidinamide in the surface functionalization of nanoparticles to enhance their cellular uptake. While much of the foundational research has been conducted using L-histidine or DL-histidine, the principles and methodologies described herein are applicable to the investigation of D-Histidinamide. The use of the D-amino acid may offer advantages in terms of resistance to enzymatic degradation, potentially prolonging the circulation time and cellular interaction of the nanoparticles.

Mechanism of Action: The Proton Sponge Effect

Histidinamide-functionalized nanoparticles are typically internalized by cells through endocytosis. Once encapsulated within the endosome, the acidic environment (pH 5.0-6.5) leads to the protonation of the imidazole rings of the histidinamide residues. To maintain charge neutrality, protons (H+) and chloride ions (Cl-) are increasingly pumped into the endosome. This influx of ions results in osmotic swelling and, ultimately, the rupture of the endosomal membrane, releasing the nanoparticles into the cytoplasm.

Caption: Proposed mechanism of D-Histidinamide-mediated endosomal escape.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies investigating histidine-functionalized nanoparticles. These values can serve as a benchmark for researchers developing their own systems.

Table 1: Physicochemical Properties of Histidinamide-Functionalized Nanoparticles

| Nanoparticle Type | Modification | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Gold Nanoparticles | Au-CS-His | < 135 | < 0.3 | > +20 | [1][2] |

| Lipid Nanoparticles | Hchol-LNPs | ~80-100 | ~0.1-0.2 | ~ +5 to +15 (at pH 6.0) | [3] |

Table 2: In Vitro Performance of Histidinamide-Functionalized Nanoparticles

| Nanoparticle Type | Cell Line | Uptake Enhancement (fold change vs. unmodified) | Transfection Efficiency Enhancement (fold change) | Cell Viability (%) | Reference |

| Gold Nanoparticles | SKBR3, MCF-7 | Not explicitly quantified | ~1.5 - 2.5 | > 73% | [1][2] |

| Lipid Nanoparticles | Various | Significantly improved | Substantially enhanced | Not specified | [3] |

Experimental Protocols

The following are detailed protocols for key experiments involved in the development and evaluation of D-Histidinamide-functionalized nanoparticles.

Protocol 1: Synthesis of D-Histidinamide-Conjugated Cholesterol (Hchol)

This protocol is adapted from a method for L-histidinamide-conjugated cholesterol and should be optimized for D-Histidinamide.[3]

Materials:

-

Cholesteryl chloroformate

-

D-Histidinamide

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Dissolve cholesteryl chloroformate and D-Histidinamide in a mixture of DCM and DMF.

-

Add triethylamine dropwise to the reaction mixture at 0°C with constant stirring.

-

Allow the reaction to proceed at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient.

-

Characterize the final product (D-Histidinamide-conjugated cholesterol) using ¹H NMR and mass spectrometry.

Caption: Workflow for the synthesis of D-Histidinamide-conjugated cholesterol.

Protocol 2: Formulation of D-Histidinamide Lipid Nanoparticles (LNPs)

Materials:

-

Ionizable lipid (e.g., MC3, SM102)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

D-Histidinamide-conjugated cholesterol (Hchol)

-

PEG-lipid (e.g., DMG-PEG 2000)

-

mRNA or other cargo

-

Ethanol

-

Citrate buffer (pH 4.0)

-

PBS (pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup

Procedure:

-

Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, Hchol, and PEG-lipid at a desired molar ratio.

-

Prepare an aqueous phase containing the mRNA cargo in citrate buffer (pH 4.0).

-

Rapidly mix the lipid-ethanol phase with the aqueous-mRNA phase at a defined flow rate ratio (e.g., 3:1 aqueous:organic) using a microfluidic device. For manual mixing, inject the lipid phase into the rapidly stirring aqueous phase.

-

Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) overnight to remove ethanol and raise the pH.

-

Characterize the LNPs for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

-

Determine the encapsulation efficiency of the mRNA cargo using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 3: Cellular Uptake Quantification by Flow Cytometry

Materials:

-

Cells of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Fluorescently labeled nanoparticles (e.g., containing a fluorescent lipid or encapsulating a fluorescent dye)

-

PBS

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of fluorescently labeled nanoparticles for a specified incubation time (e.g., 4 hours).

-

As a negative control, treat a set of cells with vehicle only.

-

After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

-

Harvest the cells by trypsinization and resuspend them in flow cytometry buffer (e.g., PBS with 1% BSA).

-

Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

-

Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition. The MFI is proportional to the amount of internalized nanoparticles.

Caption: Experimental workflow for quantifying nanoparticle uptake via flow cytometry.

Protocol 4: Cytotoxicity Assessment using MTT Assay

Materials:

-

Cells of interest

-